

A Comparative Guide to the Anticonvulsant Effects of NNC 05-2090

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Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B10771031

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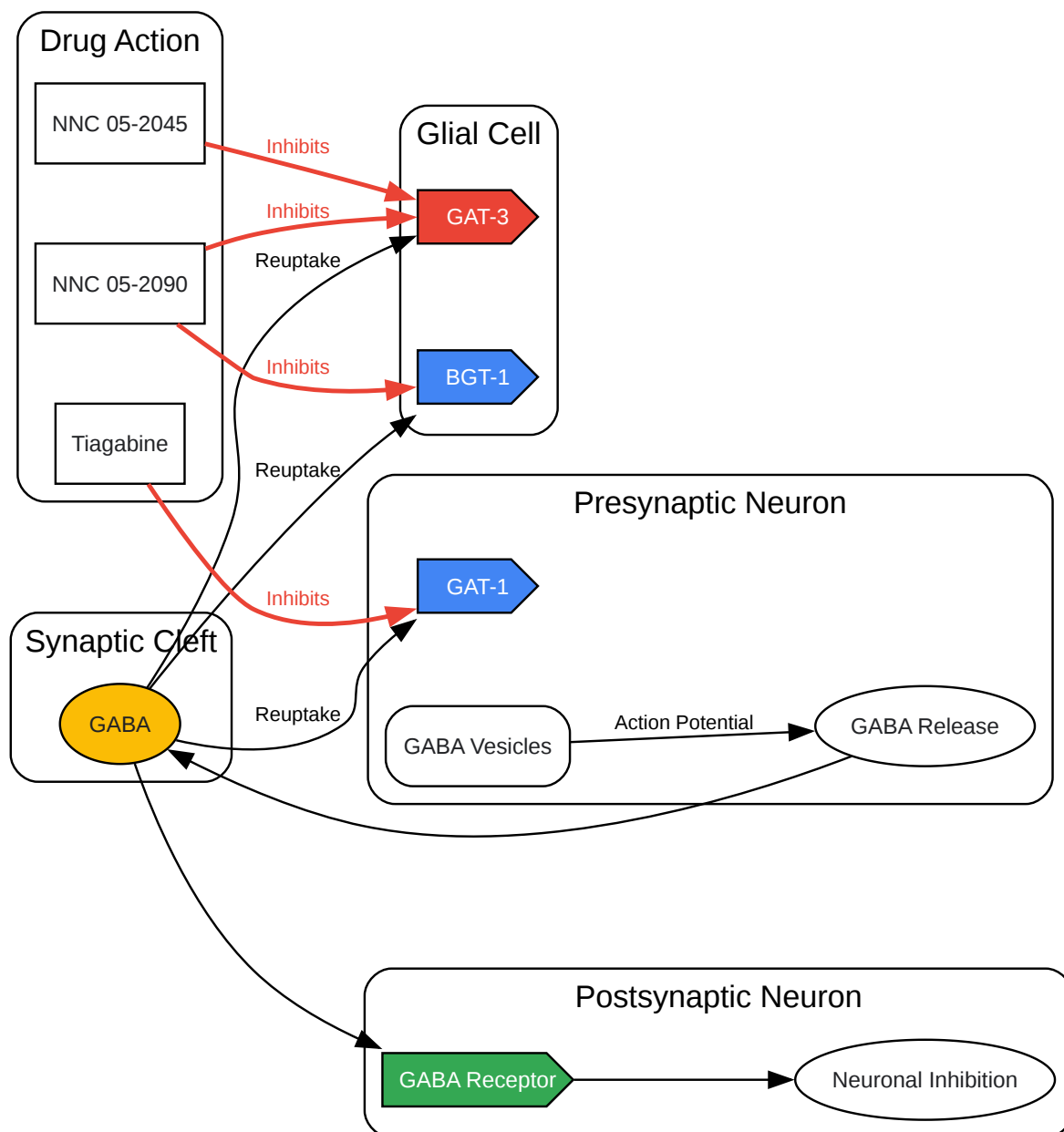
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of **NNC 05-2090** with other GABA uptake inhibitors, namely NNC 05-2045 and the clinically approved drug Tiagabine. The information presented herein is supported by experimental data from preclinical rodent models, offering valuable insights for researchers in the field of epilepsy and anticonvulsant drug development.

Mechanism of Action: Targeting GABA Transporters

The primary mechanism of action for **NNC 05-2090** and its comparators involves the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs). GABA is the main inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a crucial process in regulating neuronal excitability. By blocking these transporters, GABA remains in the synapse for a longer duration, enhancing inhibitory neurotransmission and thereby producing an anticonvulsant effect.^[1]

NNC 05-2090 is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter (BGT-1, also known as GAT-2 in mice) and also shows activity against GAT-3.^{[2][3]} This contrasts with Tiagabine, which is a selective inhibitor of GAT-1.^{[4][5]} NNC 05-2045, a structurally related compound to **NNC 05-2090**, also acts on non-GAT-1 transporters, primarily GAT-3.^{[2][3]} These differences in transporter selectivity are believed to contribute to their varying efficacy profiles in different seizure models.^[2]



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Caption: GABAergic signaling pathway and points of intervention for **NNC 05-2090** and comparators.

Comparative Efficacy Data

The anticonvulsant effects of **NNC 05-2090** have been evaluated in several well-established rodent models of epilepsy. The following tables summarize the available quantitative data, comparing its potency with NNC 05-2045 and Tiagabine.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.^[6]

Compound	Animal Model	Administration	ED ₅₀ (μmol/kg)
NNC 05-2090	Mice	i.p.	73 ^[2]
NNC 05-2045	Mice	i.p.	29 ^[2]
Tiagabine	Mice	i.p.	> 80 ^[2]

ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. i.p. = intraperitoneal

Sound-Induced (Audiogenic) Seizures in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by a loud auditory stimulus, modeling reflex epilepsy.^[7]^[8]

Compound	Seizure Type	Administration	ED ₅₀ (μmol/kg)
NNC 05-2090	Tonic	i.p.	6 ^[2]
NNC 05-2090	Clonic	i.p.	19 ^[2]
NNC 05-2045	Tonic & Clonic	i.p.	Not explicitly separated, but effective ^[2]
Tiagabine	Tonic & Clonic	i.p.	-

Amygdala Kindling Model in Rats

The amygdala kindling model is a widely used model of temporal lobe epilepsy, which is often pharmacoresistant.[9][10]

Compound	Effect	Administration	Dose (μmol/kg)
NNC 05-2090	Significantly reduced generalized seizure severity and afterdischarge duration	i.p.	72-242[2]
NNC 05-2045	Significantly reduced generalized seizure severity	i.p.	72-242[2]
Tiagabine	Effective against kindled seizures	-	-

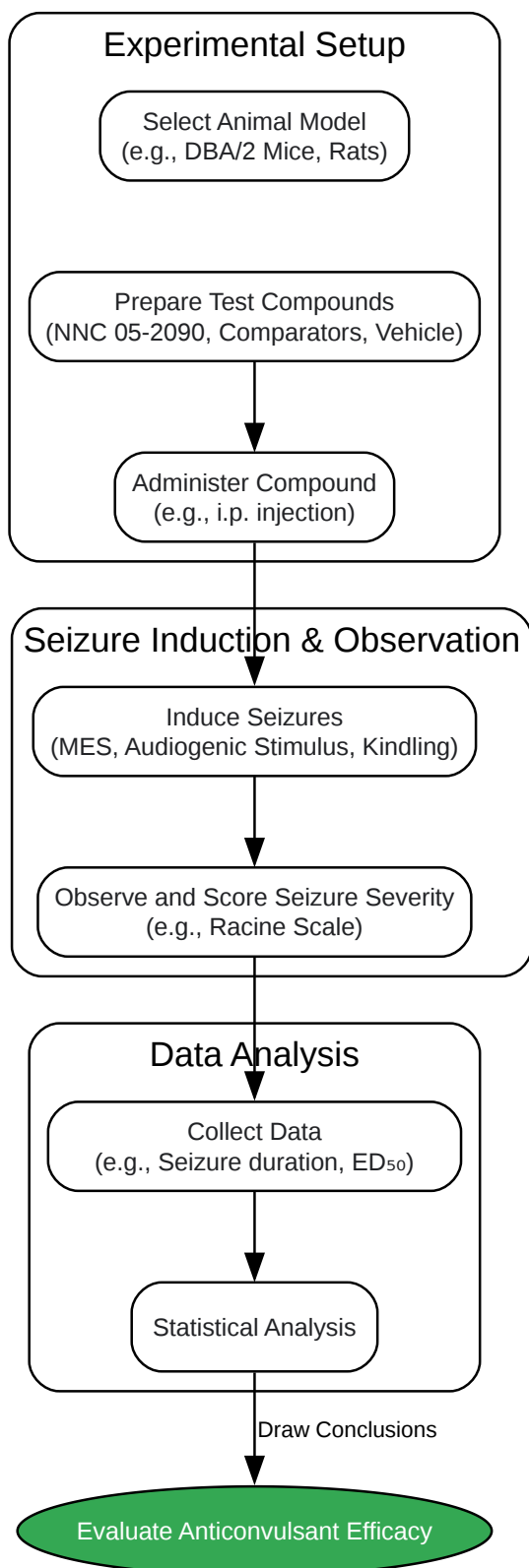
Off-Target Effects

It is important to consider the potential for off-target effects, as these can contribute to both the therapeutic and adverse effect profiles of a compound.

Compound	Receptor Affinity
NNC 05-2090	α ₁ - and D ₂ -receptors[2]
NNC 05-2045	σ-, α ₁ -, and D ₂ -receptors[2]
Tiagabine	Selective for GAT-1[4]

Experimental Protocols

A general workflow for preclinical anticonvulsant testing is outlined below, followed by more detailed methodologies for the key experiments cited in this guide.



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